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Bretisilocin (GM-2505): Application Notes and Protocols for Studying Neuroplasticity

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bretisilocin (formerly GM-2505) is a novel, short-acting tryptamine derivative under investigation for the treatment of Major Depressive Disorder (MDD).[1][2] Developed by Gilgamesh Pharmaceuticals and subsequently acquired by AbbVie, bretisilocin is a potent dual-mechanism compound, acting as both a serotonin 5-HT2A receptor agonist and a serotonin releasing agent.[1][3][4][5] Its rapid and sustained antidepressant effects, observed in clinical trials, are hypothesized to be mediated by its ability to promote neuroplasticity.[3] This document provides detailed application notes and experimental protocols for researchers interested in utilizing bretisilocin as a tool to investigate the mechanisms of neuroplasticity.

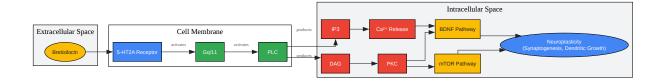
Mechanism of Action

Bretisilocin's primary pharmacological action is centered on the serotonin system. It is a potent agonist at the 5-HT2A receptor, a key target for classic psychedelic compounds known to induce neuroplastic changes.[1][6][7][8] Additionally, it promotes the release of serotonin, which may further enhance its therapeutic effects.[1][4] This dual action is believed to "reset" dysfunctional brain circuits implicated in depression by fostering the growth and strengthening of synaptic connections.[3]

Signaling Pathway



Activation of the 5-HT2A receptor by **bretisilocin** is expected to initiate intracellular signaling cascades known to be involved in neuroplasticity. The binding of **bretisilocin** to the 5-HT2A receptor, a Gq/11-coupled receptor, leads to the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+). These downstream effectors converge on pathways that regulate gene expression and protein synthesis essential for synaptic plasticity, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways.



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Bretisilocin's Proposed Signaling Pathway for Neuroplasticity.

Data Presentation Preclinical Data

Bretisilocin has been characterized in a variety of preclinical assays to determine its receptor binding profile and functional activity. The following table summarizes key in vitro and in vivo findings.



Parameter	Value	Species/System	Reference
Receptor Binding Affinity (Ki)			
5-HT2A	4.9 nM (DOI radioligand)	Recombinant receptors	[1]
140-191 nM (ketanserin radioligand)	[1]		
Functional Activity (EC50)			
5-HT2A	15.0-20.6 nM	Recombinant receptors	[1]
5-HT2C	9.5 nM	Recombinant receptors	[1]
Serotonin Release	8.4-15.7 nM	Rat brain synaptosomes	[1]
Functional Activity (Emax)			
5-HT2A	80.6-87.6%	Recombinant receptors	[1]
5-HT2C	85.1%	Recombinant receptors	[1]
Serotonin Release	66.8-71.4%	Rat brain synaptosomes	[1]
Inhibitory Activity (IC50)			
5-HT2B	5.8 nM	Recombinant receptors	[1]



Serotonin Reuptake	418.9 nM	Recombinant receptors	[1]
In Vivo Activity			
Head-twitch response	Dose-dependent induction	Rodents	[1]
Locomotor activity	Dose-dependent hypolocomotion	Rodents	[1]
Antidepressant-like effects	Observed	Rodents	[1]

Clinical Data

Phase 1 and Phase 2a clinical trials have demonstrated the safety, tolerability, and efficacy of **bretisilocin** in healthy volunteers and patients with MDD.



Study Phase	Population	Key Findings	Reference
Phase 1	Healthy Volunteers	Well-tolerated with single IV doses up to 20 mg. Dose-proportional pharmacokinetics. Half-life of 40-50 minutes. Psychedelic effects lasting 60-90 minutes.	[6][9]
Phase 2a	Patients with MDD	Rapid and sustained antidepressant effects.	[4][10][11][12]
MADRS Score Reduction (from baseline)			
24 hours (10 mg dose)	-18.5 points	[4][10]	
Day 14 (10 mg dose)	-21.6 points	[4][10][11]	_
Day 29 (10 mg + 15 mg doses)	-28.0 points	[4][10][11]	
Day 74 (sustained effect)	-25.1 points	[10]	-
Remission Rates (MADRS ≤ 10)			-
Day 14 (10 mg dose)	70%	[4][11]	_
Day 29 (10 mg + 15 mg doses)	94%	[4][11]	-

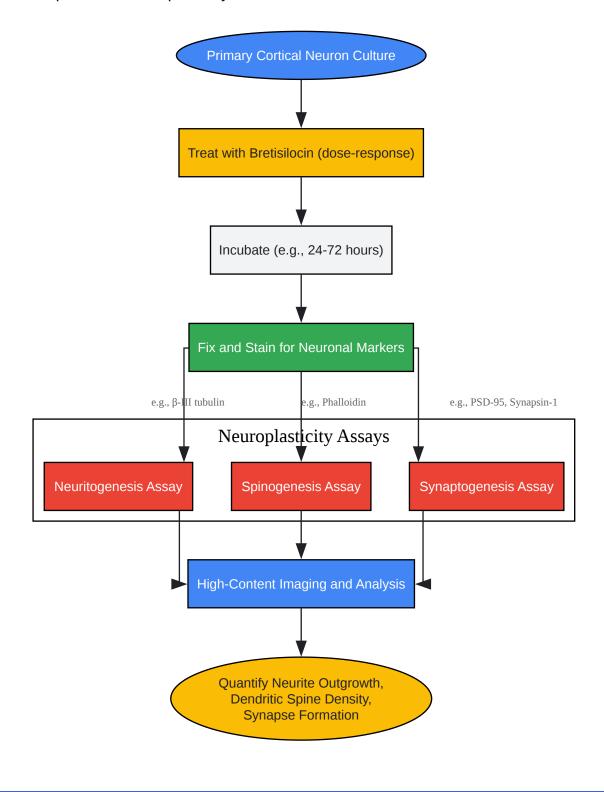
Experimental Protocols



The following are generalized protocols for key experiments to study the effects of **bretisilocin** on neuroplasticity. These should be optimized for specific experimental conditions.

In Vitro Neuroplasticity Assays

These assays are crucial for dissecting the molecular and cellular mechanisms by which **bretisilocin** promotes neuroplasticity.





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General workflow for in vitro neuroplasticity assays.

1. Neuritogenesis Assay

- Objective: To quantify the effect of bretisilocin on the growth of neurites (axons and dendrites).
- Methodology:
 - Culture primary cortical neurons from embryonic rodents in a 96-well plate.
 - After allowing neurons to adhere and begin to differentiate (e.g., 24 hours), treat with a dose-range of bretisilocin.
 - Incubate for a period sufficient to observe neurite outgrowth (e.g., 48-72 hours).
 - Fix the cells with 4% paraformaldehyde.
 - \circ Permeabilize the cells and stain with an antibody against a neuronal marker such as β -III tubulin.
 - Use a fluorescent secondary antibody for visualization.
 - Acquire images using a high-content imaging system.
 - Analyze images to quantify neurite length, number of branches, and complexity.
- 2. Spinogenesis and Synaptogenesis Assays
- Objective: To assess the effect of **bretisilocin** on the formation of dendritic spines and synapses.
- Methodology:
 - Culture primary cortical neurons at a higher density and for a longer duration to allow for synapse formation (e.g., 10-14 days in vitro).



- Treat with bretisilocin for a specified period (e.g., 24-48 hours).
- Fix and permeabilize the cells as described above.
- For spinogenesis, stain with a fluorescently labeled phalloidin to visualize F-actin-rich dendritic spines.
- For synaptogenesis, co-stain with antibodies against pre-synaptic (e.g., Synapsin-1) and post-synaptic (e.g., PSD-95) markers.
- Acquire high-resolution images using a confocal microscope or high-content imaging system.
- Analyze images to quantify dendritic spine density and morphology, and the number of colocalized pre- and post-synaptic puncta.

In Vivo Models of Neuroplasticity and Depression

Animal models are essential for evaluating the behavioral effects of **bretisilocin** and correlating them with changes in neuroplasticity.

- 1. Forced Swim Test (FST) in Rodents
- Objective: To assess the antidepressant-like effects of **bretisilocin**.
- Methodology:
 - Acclimate rodents to the testing room.
 - o Administer a single dose of **bretisilocin** or vehicle via intravenous injection.
 - After a predetermined time (e.g., 30 minutes), place the animal in a cylinder of water from which it cannot escape.
 - Record the session (e.g., 6 minutes) and score the duration of immobility. A decrease in immobility time is indicative of an antidepressant-like effect.
- 2. Chronic Stress Models



- Objective: To evaluate the ability of bretisilocin to reverse the effects of chronic stress on behavior and neuroplasticity.
- Methodology:
 - Subject rodents to a chronic stress paradigm (e.g., chronic unpredictable stress or social defeat stress) for several weeks to induce a depressive-like phenotype.
 - Administer bretisilocin at a chosen dose and frequency.
 - Assess behavioral outcomes using tests such as the sucrose preference test (for anhedonia), open field test (for anxiety-like behavior), and the forced swim test.
 - Following behavioral testing, collect brain tissue to analyze markers of neuroplasticity (e.g., BDNF levels via ELISA or Western blot, dendritic spine density in the prefrontal cortex and hippocampus via Golgi staining).

Conclusion

Bretisilocin is a promising new chemical entity with a novel mechanism of action that holds significant potential for the treatment of MDD. Its ability to rapidly induce neuroplasticity makes it a valuable tool for researchers seeking to understand the fundamental biological basis of antidepressant action and to develop next-generation therapeutics for psychiatric disorders. The protocols and data presented here provide a foundation for further investigation into the neuroplastic effects of **bretisilocin**.

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Methodological & Application





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